Potassium 6-chlorohexanoyltrifluoroborate
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Overview
Description
Potassium 6-chlorohexanoyltrifluoroborate is a chemical compound with the molecular formula C6H10BClF3KO and a molecular weight of 240.50 g/mol . This compound is part of the potassium acyltrifluoroborates (KATs) family, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Potassium 6-chlorohexanoyltrifluoroborate can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 6-chlorohexanoic acid with potassium trifluoroborate under specific conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium 6-chlorohexanoyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Amide Bond Formation: This compound is particularly useful in forming amide bonds with hydroxylamines under aqueous conditions without the need for coupling reagents or protecting groups.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions depending on the reagents and conditions used.
Common reagents used in these reactions include hydroxylamines for amide bond formation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
Potassium 6-chlorohexanoyltrifluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium 6-chlorohexanoyltrifluoroborate involves its reactivity with hydroxylamines to form amide bonds . The compound’s molecular structure allows it to interact with hydroxylamines in an aqueous medium, leading to the formation of stable amide linkages without the need for additional reagents . This reaction is facilitated by the presence of the trifluoroborate group, which enhances the compound’s reactivity .
Comparison with Similar Compounds
Potassium 6-chlorohexanoyltrifluoroborate can be compared with other potassium acyltrifluoroborates (KATs) such as:
- Potassium 6-bromohexanoyltrifluoroborate
- Potassium 6-iodohexanoyltrifluoroborate
- Potassium 6-fluorohexanoyltrifluoroborate
These compounds share similar reactivity and stability but differ in the halogen atom attached to the hexanoyl group . The presence of different halogens can influence the compound’s reactivity and the types of reactions it undergoes . This compound is unique due to the presence of the chlorine atom, which can participate in specific substitution reactions .
Properties
Molecular Formula |
C6H10BClF3KO |
---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
potassium;6-chlorohexanoyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H10BClF3O.K/c8-5-3-1-2-4-6(12)7(9,10)11;/h1-5H2;/q-1;+1 |
InChI Key |
RYKZAIUPTGDPMM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)CCCCCCl)(F)(F)F.[K+] |
Origin of Product |
United States |
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